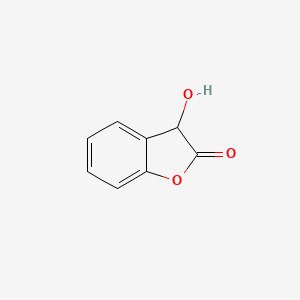

3-Hydroxybenzofuran-2(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6O3 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

3-hydroxy-3H-1-benzofuran-2-one |

InChI |

InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7,9H |

InChI Key |

VQTUMNNCKYTZSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)O2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxybenzofuran 2 3h One and Its Derivatives

Classic and Evolving Approaches to the Benzofuranone Core Construction

Traditional methods for synthesizing the benzofuranone core have been refined over the years, leading to more efficient and atom-economical processes. These strategies often rely on acid-catalyzed cyclization reactions, which have evolved into elegant one-pot and cascade sequences.

Friedel-Crafts Alkylation and Subsequent Lactonization Strategies

A prominent strategy for constructing 3-substituted benzofuran-2(3H)-ones involves a tandem sequence of a Friedel-Crafts alkylation followed by an intramolecular lactonization. This approach typically utilizes a phenol (B47542), which first acts as a nucleophile in the alkylation step and subsequently provides the hydroxyl group for the ring-closing lactonization.

Lewis acids are commonly employed to catalyze this transformation. For instance, antimony trichloride (B1173362) (SbCl₃) has been shown to be an effective catalyst for the one-pot tandem Friedel-Crafts/lactonization reaction between phenols and mandelic acids under solvent-free conditions, affording 3-arylbenzofuran-2(3H)-ones in good to high yields (52–90%). figshare.com Similarly, other Lewis acids such as titanium tetrachloride (TiCl₄) can be used.

A metal-free alternative involves the use of strong Brønsted acids. Perchloric acid (HClO₄) catalyzes the reaction of various tertiary α-hydroxy acid esters with substituted phenols, proceeding through a tandem Friedel-Crafts/lactonization sequence to furnish 3,3-disubstituted benzofuranones. The reaction mechanism is believed to involve the acid-catalyzed generation of a carbocation from the α-hydroxy ester, which then undergoes Friedel-Crafts alkylation with the phenol at the ortho position. The resulting intermediate, a (2-hydroxyphenyl)acetic acid derivative, readily undergoes intramolecular esterification (lactonization) to yield the final benzofuranone product.

| Phenol Derivative | Alkylation Agent | Catalyst | Yield |

|---|---|---|---|

| Phenol | Mandelic Acid | SbCl₃ | Good to High (52-90%) figshare.com |

| Substituted Phenols | Tertiary α-hydroxy acid esters | HClO₄ | High |

Lactonization of (2-Hydroxyphenyl)acetic Acid Derivatives

The direct cyclization of (2-hydroxyphenyl)acetic acid and its derivatives represents the most straightforward approach to the benzofuran-2(3H)-one core. This intramolecular esterification is an equilibrium process that is typically driven to completion by the removal of water, often through azeotropic distillation.

The reaction is catalyzed by acids. The mechanism involves protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the cyclic lactone.

Various catalysts have been developed to facilitate this reaction under milder conditions. For example, a method utilizing iron sulfate (B86663) as a neutral and reusable catalyst for the lactonization of crude 2-hydroxyphenylacetic acid has been reported. This process is advantageous as it avoids the need for extensive purification of the starting material. Another patented method employs silica (B1680970) sulfonic acid as a solid acid catalyst, which can be easily recovered by filtration. This approach boasts high conversion rates (above 97%) and simplifies the post-reaction workup.

One-Pot and Cascade Annulation Reactions

Modern synthetic strategies increasingly focus on one-pot and cascade reactions that build molecular complexity from simple precursors in a single operation, minimizing waste and improving efficiency. Several such methods have been developed for the synthesis of the 3-hydroxybenzofuran-2(3H)-one core and its analogs.

One notable example is a metal-free, one-pot [4+1] annulation of para-quinone methides. Under mild conditions, this reaction efficiently produces functionalized benzofuran-2(3H)-ones in moderate to good yields (up to 72%). rsc.orgresearchgate.net The reaction proceeds through a sequence involving the annulation of the para-quinone methide, followed by an oxidation/elimination cascade to form the final heterocyclic product. rsc.org

Rhodium(III) catalysis can also be used to initiate a cascade sequence. A reported method involves a Rh(III)-catalyzed C-H activation, followed by a regioselective annulation and subsequent lactonization in one pot to generate complex fused-ring systems containing the furanone moiety.

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis has revolutionized organic synthesis, offering powerful tools for forming C-C and C-O bonds with high efficiency and selectivity. Ruthenium and palladium catalysts, in particular, have been successfully applied to the asymmetric synthesis of chiral this compound derivatives.

Ruthenium-Catalyzed Enantioselective 1,2-Addition to Benzofuran-2,3-diones

A highly effective method for the enantioselective synthesis of 3-aryl-3-hydroxybenzofuran-2-ones involves the ruthenium-catalyzed 1,2-addition of arylboronic acids to benzofuran-2,3-diones. geneseo.edu These diones serve as ideal electrophilic precursors for generating the desired 3-hydroxy-substituted quaternary stereocenter.

The catalytic system typically consists of a ruthenium precursor, such as RuCl₂(PPh₃)₃, and a chiral ligand. The chiral bidentate phosphoramidite (B1245037) ligand (R,R)-Me-BIPAM has proven to be particularly effective. The use of this catalyst system allows for the synthesis of optically active 3-aryl-3-hydroxybenzofuran-2-ones with excellent enantioselectivity, reaching up to 96% enantiomeric excess (ee). geneseo.edu This reaction represents the first example of a catalytic asymmetric 1,2-addition of arylboronic acids to benzofuran-2,3-diones, providing a highly efficient route to these valuable chiral compounds. geneseo.edu

| Benzofuran-2,3-dione Substrate | Arylboronic Acid | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzofuran-2,3-dione | Phenylboronic acid | RuCl₂(PPh₃)₃ / (R,R)-Me-BIPAM | Up to 96% geneseo.edu |

| Substituted Benzofuran-2,3-diones | Substituted Arylboronic acids | RuCl₂(PPh₃)₃ / (R,R)-Me-BIPAM | High |

Palladium-Catalyzed C-H Activation and Intramolecular C-O Bond Formation

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. An elegant application of this methodology is the enantioselective synthesis of chiral benzofuranones from readily available phenylacetic acids. organic-chemistry.orgnih.gov This reaction proceeds via a Pd(II)-catalyzed C-H activation followed by an intramolecular C-O bond formation. organic-chemistry.orgnih.gov

The proposed mechanism involves the cyclometallation of the phenylacetic acid to form a six-membered palladacycle intermediate. organic-chemistry.org This Pd(II) species is then oxidized to a Pd(IV) intermediate by an external oxidant, which facilitates the crucial C-O reductive elimination step to form the benzofuranone ring and regenerate the active Pd(II) catalyst. organic-chemistry.orgnih.gov This represents the first example of an enantioselective C-H functionalization proceeding through a Pd(II)/Pd(IV) redox cycle. organic-chemistry.orgnih.govnih.gov

The key to achieving high enantioselectivity is the use of chiral mono-N-protected amino acid (MPAA) ligands. organic-chemistry.orgnih.gov Ligands such as Boc-Val-OH and Boc-Ile-OH have been identified as optimal, affording the chiral benzofuranone products with up to 96% ee. organic-chemistry.org The reaction tolerates a wide array of substrates, including both electron-rich and electron-deficient phenylacetic acids, demonstrating its broad scope and utility. organic-chemistry.org

| Phenylacetic Acid Substrate | Catalyst | Chiral Ligand | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Diphenylacetic acid | Pd(OAc)₂ | Boc-Ile-OH | Good | Up to 96% organic-chemistry.org |

| Substituted Diphenylacetic acids | Pd(OAc)₂ | Boc-Val-OH | Moderate to Excellent organic-chemistry.org | High organic-chemistry.org |

Rhodium-Catalyzed C-H/C-C Bond Activation and Cascade Annulation

Rhodium catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic scaffolds, including the benzofuran-3(2H)-one core. A notable advancement in this area is the development of a one-pot, three-component synthesis utilizing a Rh(III)-catalyzed cascade reaction. This methodology involves the reaction of salicylaldehydes, cyclopropanols, and alkyl alcohols, proceeding through a sequential C-H and C-C bond activation strategy to construct benzofuran-3(2H)-ones bearing tetrasubstituted carbon stereocenters.

The proposed mechanism for this transformation is initiated by the C-H activation of the aldehyde on the salicylaldehyde (B1680747) substrate, guided by the ortho-hydroxy group. This is followed by the ring-opening of the cyclopropanol (B106826) via C-C bond cleavage, which then participates in the cascade annulation. The choice of solvent, such as methanol, has been identified as a critical parameter for the success of this reaction. This approach is distinguished by its high efficiency and the ability to generate structurally diverse benzofuranones from readily available starting materials. Control experiments have underscored the essential role of the ortho-hydroxy group in facilitating the initial C-H bond functionalization.

Other Transition Metal-Mediated Approaches in Benzofuranone Formation

Beyond rhodium, a variety of other transition metals, including palladium, copper, gold, and iron, have been effectively employed in the synthesis of the benzofuranone framework. These methods offer alternative pathways that often feature unique selectivities and substrate scopes.

Palladium-Catalyzed Carbonylative Cyclization: A significant palladium-catalyzed approach involves the carbonylative synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols. In this process, formic acid serves as a convenient and effective carbon monoxide (CO) source. The reaction proceeds via an intramolecular carbonylation and subsequent lactonization, yielding the desired benzofuranone products in moderate to good yields. This method provides a direct route to the core structure from readily accessible precursors.

Gold-Catalyzed Cycloisomerization: Gold catalysts, particularly Ph₃PAuCl, have been utilized in the cycloisomerization of o-alkynyl phenols in the presence of alcohols or acids. This reaction, often facilitated by an oxidant like Selectfluor and an additive such as trifluoromethanesulfonic acid (TfOH), leads to the formation of 2,2-disubstituted benzofuran-3(2H)-ones. The protocol is valued for its flexibility and the ability to construct benzofuranones from easily prepared starting materials with good chemoselectivity.

Iron-Catalyzed Reactions: Iron, an earth-abundant and environmentally benign metal, has also found application in benzofuranone synthesis. One notable method involves the lactonization of 2-hydroxyphenylacetic acid, which can be generated in situ from the hydrolysis of o-chlorophenylacetic acid. The cyclization is catalyzed by iron sulfate in the presence of a water-carrying agent, offering an economical and straightforward route to the parent benzofuran-2(3H)-one.

The following table summarizes the key aspects of these different transition metal-mediated approaches.

| Metal Catalyst | Starting Materials | Key Reaction Type | Product | Ref. |

| Palladium (Pd) | 2-Hydroxybenzyl alcohols, Formic Acid | Carbonylative Intramolecular Cyclization | Benzofuran-2(3H)-ones | dntb.gov.ua |

| Gold (Au) | o-Alkynyl phenols, Alcohols/Acids | Cycloisomerization | 2,2-Disubstituted Benzofuran-3(2H)-ones | semanticscholar.org |

| Iron (Fe) | 2-Hydroxyphenylacetic acid | Lactonization | Benzofuran-2(3H)-one | google.com |

Metal-Free and Organocatalytic Approaches

In the quest for more sustainable and cost-effective synthetic methodologies, metal-free and organocatalytic strategies for constructing the this compound skeleton have gained considerable attention. These approaches circumvent the need for often expensive and potentially toxic transition metal catalysts.

Metal-Free Tandem Rearrangement/Lactonization

A novel metal-free synthesis of 3,3-disubstituted benzofuran-2(3H)-ones has been developed, which proceeds through the reaction of α-aryl-α-diazoacetates with triarylboranes. dntb.gov.uanih.gov This reaction is initiated by an aryl transfer from the triarylborane to the diazoacetate, leading to the formation of a reactive boron enolate intermediate. In substrates containing an ortho-heteroatom substituent, this intermediate undergoes an intramolecular rearrangement to create a quaternary carbon center. The subsequent cyclization of this rearranged intermediate affords the 3,3-disubstituted benzofuranone products in good yields. dntb.gov.uanih.gov This tandem rearrangement/lactonization cascade provides a unique and efficient pathway to these challenging structures without the need for a metal catalyst. dntb.gov.ua

Asymmetric Organocatalysis in Benzofuranone Synthesis (e.g., Chiral Biscinchona Alkaloid Promoted Alkylation)

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral benzofuranones. A notable example is the highly diastereo- and enantioselective asymmetric allylic alkylation of prochiral 3-substituted benzofuran-2(3H)-ones with Morita–Baylis–Hillman (MBH) carbonates. This reaction is effectively catalyzed by a chiral biscinchona alkaloid. researchgate.netrsc.org

The process leads to the formation of adducts containing a quaternary center at the C3-position of the benzofuranone ring, along with a vicinal tertiary center. researchgate.netrsc.org This methodology is characterized by its high yields and excellent stereocontrol, providing access to optically active benzofuranone derivatives. researchgate.net

| Catalyst | Substrates | Reaction Type | Products | Stereoselectivity | Ref. |

| Chiral Biscinchona Alkaloid | 3-Substituted Benzofuran-2(3H)-ones, MBH Carbonates | Asymmetric Allylic Alkylation | C3-quaternary Benzofuranones | up to 98:2 dr, up to 95% ee | researchgate.netrsc.org |

Catalytic Oxidation Protocols for C3-Hydroxylation

The direct hydroxylation at the C3 position of the benzofuranone core is a crucial transformation for accessing this compound and its derivatives. A non-conventional approach has been developed for the C3-hydroxylation of 3-arylbenzofuranones. rsc.org This protocol utilizes a catalytic amount of pyridinium (B92312) chlorochromate (PCC) in combination with a stoichiometric amount of periodic acid (H₅IO₆). rsc.orgdtu.dk

This method facilitates the direct oxidation of the C-H bond at the C3 position to a C-O bond, introducing the hydroxyl group. The reaction is notable for its use of an inexpensive chromium(VI) oxidant in a catalytic manner. rsc.org The resulting 3-aryl-3-hydroxybenzofuranones are valuable intermediates that can be further functionalized. rsc.orgdtu.dk

Photochemical Synthesis Routes to Benzofuranones

Photochemical methods offer a unique, metal-free avenue for the synthesis of benzofuranone structures, often proceeding under mild conditions. These reactions harness the energy of light to initiate transformations that can be challenging to achieve through thermal means.

A notable example is the photochemical synthesis of 3-hydroxyphenanthro[9,10-c]furan-1(3H)-ones from readily available α-keto acids and alkynes. rsc.org While the core structure is a phenanthrene-fused benzofuranone, the underlying photochemical principle is highly relevant. The reaction is believed to proceed through a photo-induced radical addition/cyclization and hydrogen evolution cascade. rsc.org This process generates structurally diverse 3-hydroxy lactone products in good to excellent yields under mild, photo-initiated conditions.

Another relevant photochemical approach involves the one-step, metal-free reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes to produce 2-substituted benzofurans. nih.govnih.gov Although this method yields benzofurans rather than benzofuranones, it demonstrates the power of photochemistry to forge the key aryl-C and C-O bonds of the benzofuran (B130515) core structure via an aryl cation intermediate. nih.govnih.gov These photochemical strategies highlight the potential for developing direct, light-driven syntheses of this compound and its derivatives from simple precursors.

Green Chemistry Methodologies in Benzofuranone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have become increasingly important in organic synthesis. The development of environmentally benign methods for the preparation of this compound and its derivatives is a key area of research.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of 2(3H)-benzofuranone from o-hydroxyphenylacetic acid can be significantly improved by using microwave irradiation. doi.org In one patented method, the dehydration of o-hydroxyphenylacetic acid is carried out in a microwave reactor, leading to a simple, energy-efficient, and high-yield process. doi.org This approach avoids the need for high temperatures and long reaction times associated with traditional methods that use toluene (B28343) as a water-azeotroping agent. doi.org The use of microwave technology in the synthesis of benzofuran-3(2H)-ones has also been reported, demonstrating the versatility of this green chemistry tool. researchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 2(3H)-Benzofuranone

| Method | Reaction Time | Yield | Key Advantages |

| Conventional Heating | 8-12 hours | ~88% | Established method |

| Microwave-Assisted | 30 minutes | High | Short reaction time, low energy consumption, no solvent. doi.org |

The development of solvent-free reaction conditions is a cornerstone of green chemistry, as it minimizes waste and reduces the environmental impact of chemical processes. The synthesis of aurones, which are derivatives of benzofuran-3(2H)-one, has been achieved under solvent-free conditions by grinding the reactants with a solid base like activated barium hydroxide. nih.gov This method involves the in-situ formation of a benzofuran-3(2H)-one intermediate, which then condenses with an aldehyde. nih.gov Furthermore, the synthesis of 2(3H)-benzofuranone can be made more environmentally friendly by using a water-carrying agent and a recyclable catalyst such as silica sulfonic acid or iron sulfate. mdpi.comnih.gov These methods often lead to high yields and simplify the product purification process, as the catalyst can be easily recovered and reused. nih.gov The use of such alternative reagents and reaction conditions represents a significant step towards a more sustainable synthesis of benzofuranones.

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry have become central to the design of synthetic routes. Atom economy, a concept developed by Barry Trost, is a primary metric for evaluating the efficiency of a chemical reaction. jk-sci.com It measures the proportion of reactant atoms that are incorporated into the desired final product, offering a clear indication of how much waste is generated at a molecular level. primescholars.comresearchgate.net The percent atom economy (% AE) is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

A high atom economy signifies that most of the atoms from the starting materials are found in the target molecule, minimizing the formation of byproducts. primescholars.com This is distinct from reaction yield, which can be high even in a process that generates significant waste. primescholars.com Therefore, striving for high atom economy is a key goal in the modern synthesis of molecules like this compound.

Different classes of chemical reactions exhibit inherently different atom economies. rsc.org Rearrangements and addition reactions are typically the most efficient, with a theoretical atom economy of 100%, as all reactant atoms are incorporated into the product. jk-sci.comrsc.org In contrast, substitution and elimination reactions are less atom-economical because they inherently produce byproducts. rsc.org

Table 1: Intrinsic Atom Economy of Common Reaction Types

| Reaction Type | General Transformation | Theoretical Atom Economy | Relevance to Benzofuranone Synthesis |

|---|---|---|---|

| Addition | A + B → C | 100% | Cycloaddition reactions can form the heterocyclic ring system with high efficiency. |

| Rearrangement | A → B | 100% | Rearrangement of chalcone-like precursors can be an atom-economical route to the benzofuranone core. nih.gov |

| Substitution | A-B + C → A-C + B | < 100% | Introduction of functional groups or ring closure via substitution (e.g., intramolecular Williamson ether synthesis) generates leaving groups as waste. |

For the synthesis of this compound and its derivatives, several strategies can be employed to maximize reaction efficiency. The use of catalytic methods is vastly superior to stoichiometric reagents, as catalysts are used in small amounts and are not consumed in the reaction, leading to less waste. rsc.org For example, a method for synthesizing benzofuran-2(3H)-one derivatives involves the hydrolysis of o-chlorophenylacetic acid followed by a lactonization reaction catalyzed by iron sulfate. google.com This catalytic approach avoids the use of large quantities of strong acids like sulfuric acid, which can generate significant waste streams from neutralization and byproduct formation. google.com

Furthermore, reaction design that minimizes the use of protecting groups is beneficial, as it reduces the number of synthetic steps and avoids the waste associated with protection and deprotection processes. jk-sci.com The choice of solvents and reaction conditions also plays a crucial role. For instance, selective transformations of 2,3-dihydrobenzofurans into different benzofuran isomers can be controlled by the choice of acid and solvent, with some conditions leading to higher yields and cleaner reactions than others. nih.gov A one-pot synthesis of 3-hydroxy-2,3-dihydro-benzofuran derivatives from salicylaldehydes and 1,3-dicarbonyl compounds highlights an efficient approach that can simplify operations and is suitable for larger-scale production. google.com

Stereoselective Synthesis of Chiral 3-Hydroxybenzofuran-2(3H)-ones

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. researchgate.net The this compound scaffold contains a stereocenter at the C3 position, making the development of stereoselective synthetic methods a critical area of research. These methods aim to produce a single enantiomer of the target molecule, enhancing therapeutic efficacy and minimizing potential side effects associated with the other enantiomer. researchgate.net

Significant progress has been made in the enantioselective synthesis of chiral 3-hydroxy-2,3-dihydrobenzofurans, which are direct precursors to or close analogues of 3-hydroxybenzofuran-2(3H)-ones. These methods often rely on asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer.

One highly effective strategy is the intramolecular asymmetric addition of aryl halides to ketones. This method provides access to chiral 3-hydroxy-2,3-dihydrobenzofurans, which possess a chiral tertiary alcohol at the C3 position, in good yields and with excellent enantioselectivities. organic-chemistry.org

Another powerful approach involves the use of bifunctional catalysts. For example, an aminoboronic acid catalyst has been shown to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids. This methodology enables enantioselective conversions, affording the desired heterocyclic products in high yields and with enantiomeric excesses (ee) reaching up to 96%. organic-chemistry.org

Palladium catalysis has also been instrumental in developing stereoselective routes. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction has been developed for the synthesis of chiral substituted 2,3-dihydrobenzofurans. This reaction, which couples o-bromophenols with various 1,3-dienes, demonstrates excellent control over both regioselectivity and enantioselectivity, along with a high tolerance for different functional groups. organic-chemistry.org The utility of this method has been showcased in the synthesis of optically pure natural products. organic-chemistry.org

Table 2: Overview of Stereoselective Methods for Chiral this compound Precursors

| Method | Catalyst / Reagent | Substrates | Key Feature | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Intramolecular Asymmetric Addition | Chiral ligand/metal complex | Aryl halides with ketone side chains | Forms C3 tertiary alcohol stereocenter | Excellent enantioselectivities reported organic-chemistry.org |

| Intramolecular Oxa-Michael Reaction | Bifunctional aminoboronic acid | α,β-Unsaturated carboxylic acids | Organocatalytic cyclization | Up to 96% ee organic-chemistry.org |

| Heck/Tsuji-Trost Reaction | Pd / TY-Phos catalyst | o-Bromophenols and 1,3-dienes | Excellent regio- and enantiocontrol organic-chemistry.org | High ee values demonstrated organic-chemistry.org |

These advanced synthetic methodologies underscore the ongoing efforts to produce chiral 3-hydroxybenzofuran-2(3H)-ones and related structures with high efficiency and stereochemical control, paving the way for their potential application in various fields.

Reactivity and Mechanistic Investigations of 3 Hydroxybenzofuran 2 3h One

Fundamental Reaction Pathways

The reactivity of 3-hydroxybenzofuran-2(3H)-one can be categorized into several fundamental pathways, including nucleophilic additions to the electrophilic lactone carbonyl, electrophilic substitutions on the electron-rich benzene (B151609) ring, and reduction and oxidation reactions involving the heterocyclic core.

Nucleophilic Additions at the Lactone Carbonyl Center

The lactone carbonyl group in this compound is an electrophilic center susceptible to attack by various nucleophiles. This reactivity is central to the construction of more complex molecular architectures.

Strong nucleophiles, such as Grignard reagents and organolithium compounds, are expected to add to the carbonyl group. For instance, the reaction with a Grignard reagent would likely proceed through a nucleophilic acyl substitution mechanism. The initial addition of the Grignard reagent to the carbonyl carbon would form a tetrahedral intermediate. Subsequent elimination of the ring-opening alkoxide would lead to a ketone, which could then be attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.

The general mechanism for the addition of organometallic reagents to lactones involves the formation of a diol, as the initially formed ketone is typically more reactive than the starting lactone.

Electrophilic Aromatic Substitution on the Fused Benzene Ring

The fused benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen atom. The directing effect of the substituents on the ring dictates the regioselectivity of these reactions.

The hydroxyl and ether groups are ortho, para-directing activators. However, the lactone ring can be considered as an electron-withdrawing group, which would direct incoming electrophiles to the meta position relative to its point of attachment. The interplay of these directing effects will determine the final position of substitution. It is anticipated that electrophilic attack will preferentially occur at positions 4 and 6, which are para and ortho to the activating ether oxygen, respectively, and meta to the deactivating lactone functionality.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would introduce a nitro group onto the aromatic ring, while halogenation would introduce a halogen atom. Friedel-Crafts reactions could be employed to introduce alkyl or acyl groups.

Reduction Reactions of the Ketone Moiety

The carbonyl group of the lactone in this compound can be reduced to a hydroxyl group using various reducing agents. The choice of reagent will determine the extent of reduction.

Complex metal hydrides such as lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of reducing lactones to diols. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening to yield a primary alcohol and an aldehyde, which is then further reduced to another primary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally less reactive towards esters and lactones compared to aldehydes and ketones. However, under certain conditions, such as with the use of additives or in specific solvent systems, NaBH₄ can be used to reduce lactones.

Catalytic hydrogenation is another method for the reduction of the benzofuran (B130515) ring system, which can lead to the corresponding 2,3-dihydrobenzofuran (B1216630) derivatives.

Oxidation Pathways of the Benzofuran Ring System

The benzofuran ring system can undergo various oxidation reactions, leading to a range of products depending on the oxidant and reaction conditions.

Oxidative cleavage of the furan (B31954) ring can occur, particularly with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This can lead to the formation of dicarboxylic acids or other ring-opened products.

For substituted 3-arylbenzofuran-2(3H)-ones, oxidation can lead to the formation of 3-aryl-3-hydroxybenzofuran-2(3H)-ones. For instance, pyridinium (B92312) chlorochromate (PCC) in combination with periodic acid (H₅IO₆) has been used for the direct oxidation of 3-arylbenzofuran-2-ones to their 3-hydroxy derivatives. acs.orgnih.govacs.orgresearchgate.net This reaction proceeds via an oxidative dimerization followed by cleavage. acs.orgnih.govacs.orgresearchgate.net

Specific Transformations and Rearrangements

Beyond the fundamental reaction pathways, this compound and its derivatives can undergo specific and often mechanistically complex transformations and rearrangements.

Decarbonyl-Oxidation Reactions of 3-Arylbenzofuran-2(3H)-ones

A notable transformation of 3-arylbenzofuran-2(3H)-ones is their conversion to 2-hydroxybenzophenones through a decarbonyl-oxidation reaction. nih.govresearchgate.netbeilstein-archives.orgbeilstein-journals.orgdoaj.orgresearchgate.net This reaction provides a valuable synthetic route to this important class of compounds.

A transition-metal-free protocol has been developed for this transformation, utilizing an in-situ generated hydroperoxide. nih.govresearchgate.netbeilstein-archives.orgbeilstein-journals.orgdoaj.orgresearchgate.net The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as cesium carbonate (Cs₂CO₃) under an open atmosphere. nih.govresearchgate.net The autooxidation of THF is believed to generate the necessary hydroperoxide. nih.govbeilstein-archives.org

The proposed mechanism involves the deprotonation of the 3-arylbenzofuran-2(3H)-one by the base, followed by reaction with the hydroperoxide. This leads to a cascade of events involving decarbonylation and oxidation to yield the 2-hydroxybenzophenone (B104022) product. researchgate.net

The scope of this reaction is broad, tolerating various substituents on both the benzofuranone core and the 3-aryl group. nih.gov Both electron-donating and electron-withdrawing groups are generally well-tolerated. nih.gov

| Starting Material | Product | Reagents and Conditions | Yield (%) |

| 5-Methyl-3-phenyl-benzofuran-2(3H)-one | 2-Hydroxy-5-methylbenzophenone | Cs₂CO₃, THF, 50 °C | 91 |

| 3-(4-Methoxyphenyl)-benzofuran-2(3H)-one | 2-Hydroxy-4'-methoxybenzophenone | Cs₂CO₃, THF, 50 °C | 85 |

| 5-Chloro-3-phenyl-benzofuran-2(3H)-one | 5-Chloro-2-hydroxybenzophenone | Cs₂CO₃, THF, 50 °C | 88 |

Table 1: Examples of Decarbonyl-Oxidation Reactions of 3-Arylbenzofuran-2(3H)-ones. nih.gov

Oxidative Dimerization and Subsequent Cleavage Mechanisms

The C3 position of the benzofuran-2(3H)-one core is susceptible to oxidation. While direct oxidation can be challenging, a notable pathway involves an initial oxidative dimerization of the corresponding 3-arylbenzofuran-2(3H)-one precursors, followed by cleavage of the resulting dimer.

A facile method for this transformation employs Pyridinium chlorochromate (PCC). At ambient temperatures, PCC mediates the oxidative dimerization of 3-arylbenzofuran-2-ones. This reaction proceeds through the generation of a carbanion or radical at the C3 position, which then couples with another molecule to form a C-C bond, yielding a dimer as a mixture of diastereomers (dl and meso).

This dimer can then be subjected to oxidative cleavage to afford the desired 3-aryl-3-hydroxybenzofuran-2(3H)-one. Treatment of the dimer with PCC at elevated temperatures, such as under reflux conditions in acetonitrile, facilitates this cleavage. A more direct approach has also been developed, achieving the C3-hydroxylation of 3-arylbenzofuran-2-ones using a catalytic amount of PCC (10 mol%) in combination with a stoichiometric oxidant like periodic acid (H₅IO₆). This protocol provides a non-conventional route to C3-hydroxylated benzofuranones.

Table 1: Oxidative Dimerization and Cleavage of 3-Arylbenzofuran-2(3H)-one Derivatives

| Starting Material (Substituent) | Dimerization Conditions | Cleavage Conditions | Final Product | Yield |

|---|---|---|---|---|

| 5-Methyl-3-phenyl | PCC (0.5 equiv), DCM, 25°C | PCC (0.7 equiv), MeCN, reflux | 3-Hydroxy-5-methyl-3-phenyl-benzofuran-2(3H)-one | 70% (from dimer) |

| 5-Chloro-3-phenyl | PCC (0.5 equiv), DCM, 25°C | PCC/H₅IO₆, MeCN, reflux | 3-Hydroxy-5-chloro-3-phenyl-benzofuran-2(3H)-one | High |

| 3-Phenyl | PCC (0.5 equiv), DCM, 25°C | PCC/H₅IO₆, MeCN, reflux | 3-Hydroxy-3-phenyl-benzofuran-2(3H)-one | High |

Photoinduced 1,3-Hydrogen Transfer Mechanisms

While specific studies on the photoinduced 1,3-hydrogen transfer for this compound are not extensively documented, the mechanisms of analogous photochemical rearrangements in other carbonyl compounds provide a framework for potential pathways. A photoinduced nih.govnih.gov sigmatropic rearrangement often proceeds through nonadiabatic pathways involving excited singlet (S₁) and triplet (T₁) states. nih.gov

For instance, studies on acryloyl chloride show that upon photoexcitation, the molecule can undergo intersystem crossing (ISC) from the S₁ state to the T₁ state. nih.gov This triplet state is often the key reactive intermediate. The reaction may then proceed through another ISC from T₁ back to the ground state (S₀) potential energy surface, leading to the rearranged product. Such pathways are distinct from concerted pericyclic reactions and can involve stepwise radical dissociation-recombination mechanisms. nih.gov

In the context of this compound, a hypothetical 1,3-hydrogen transfer would involve the migration of the hydroxyl proton to the C3 carbon. Photochemical studies on the structurally related 3-hydroxyflavone (B191502) reveal that it undergoes photooxygenation and photorearrangement reactions, with the triplet state being the reactive species. researchgate.net This suggests that a similar triplet-mediated mechanism could be plausible for this compound, potentially involving hydrogen atom abstraction or other complex rearrangements upon irradiation.

Base-Catalyzed Processes, including Michael Additions and Condensations

Under basic conditions, the proton at the C3 position of benzofuran-2(3H)-ones is acidic and can be removed to form a nucleophilic enolate. This enolate is a key intermediate in various carbon-carbon bond-forming reactions.

Michael Additions: The enolate of 3-substituted benzofuran-2(3H)-ones can participate in Michael additions to α,β-unsaturated carbonyl compounds. These reactions lead to the formation of adducts with new stereocenters. For example, the addition of 3-substituted benzofuran-2(3H)-ones to chalcones can be catalyzed by chiral thiourea (B124793) derivatives, yielding 3,3'-disubstituted benzofuran-2(3H)-ones with adjacent quaternary and tertiary stereocenters in high enantioselectivities.

Condensation Reactions: The reaction of benzofuran-3(2H)-one (the keto tautomer of the title compound) with aldehydes and ketones is a fundamental method for the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones). nih.gov This reaction is a classic base- or acid-catalyzed aldol-type condensation. nih.gov In a typical base-catalyzed process, the enolate attacks the carbonyl carbon of the aldehyde or ketone, and the resulting aldol (B89426) adduct readily undergoes dehydration to form the conjugated exocyclic double bond characteristic of the aurone (B1235358) structure. To avoid potential rearrangements of sensitive substrates in basic media, acidic catalysis using clays (B1170129) under solvent-free microwave irradiation has been shown to be effective, stereoselectively forming the more stable E-isomer of the resulting acyl-aurone. nih.gov

Methylation and Other Alkylation Reactions

The nucleophilic character of the C3 position in the enolate form of 3-substituted benzofuran-2(3H)-ones allows for various alkylation reactions. The synthesis of derivatives with an all-carbon quaternary center at the C3-position is of significant interest.

Asymmetric alkylation of 3-substituted benzofuran-2(3H)-ones has been achieved using chiral catalysts. A phase-transfer catalysis approach employing a chiral biscinchona alkaloid catalyst in combination with an acid like TsOH·H₂O has been developed. This system promotes the reaction with alkylating agents such as 3-bromopropene or benzyl (B1604629) bromide, affording the C3-alkylated products in good yields and with moderate to good enantioselectivities (up to 83% ee).

Table 2: Asymmetric Alkylation of 3-Aryl-benzofuran-2(3H)-one

| 3-Aryl Substituent | Alkylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Phenyl | Allyl Bromide | Biscinchona Alkaloid / TsOH | 85 | 81 |

| Phenyl | Benzyl Bromide | Biscinchona Alkaloid / TsOH | 89 | 83 |

| 4-Chlorophenyl | Allyl Bromide | Biscinchona Alkaloid / TsOH | 78 | 75 |

| 4-Methoxyphenyl | Benzyl Bromide | Biscinchona Alkaloid / TsOH | 81 | 79 |

Ring Opening and Transformation Reactions (e.g., to Aurones)

The benzofuranone ring system can undergo several transformations, either by rearrangement of the core structure or by serving as a precursor for other heterocyclic systems.

Transformation to Aurones: As discussed previously (Section 3.2.4), the most prominent transformation of benzofuran-3(2H)-ones is their condensation with aldehydes to yield aurones. nih.govresearchgate.net This reaction is not a ring-opening but a functionalization that transforms the benzofuranone core into the closely related aurone scaffold, which is isomeric to flavones. researchgate.net The process involves the formation of an exocyclic C=C bond at the C2 position.

Ring Opening to 2-Hydroxybenzophenones: A more drastic transformation is the transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones. This reaction can be achieved by heating the substrate in a solvent like tetrahydrofuran (THF) in the presence of a base such as cesium carbonate (Cs₂CO₃) under an open atmosphere. The mechanism is believed to involve the autooxidation of THF to form a hydroperoxide intermediate, which facilitates the oxidative cleavage of the C2-C3 bond and subsequent loss of carbon monoxide. This provides an innovative route to the 2-hydroxybenzophenone scaffold.

Double Condensation Reactions

The term "double condensation" can refer to a sequence of reactions, such as a Knoevenagel condensation followed by a Michael addition, often occurring in a one-pot or cascade fashion. While direct examples involving this compound are not prevalent in the literature, its demonstrated reactivity as a nucleophile in both condensation and Michael reactions suggests its suitability for such transformations.

A plausible, though not explicitly documented, pathway could involve the initial Knoevenagel condensation of benzofuran-3(2H)-one with an aldehyde to form an aurone intermediate. This aurone, being a Michael acceptor, could then react in situ with a second equivalent of the benzofuranone enolate (or another suitable nucleophile) in a tandem Knoevenagel-Michael cascade. Such multicomponent reactions are powerful tools for building molecular complexity.

Stereochemical Aspects of Benzofuranone Reactivity

Many reactions involving the C3 position of the benzofuranone ring result in the formation of a new stereocenter. When the starting material is a 3-substituted benzofuranone, reactions like Michael additions or alkylations create a quaternary stereocenter, which is often challenging to construct stereoselectively.

Significant research has been directed toward controlling the stereochemical outcome of these reactions using organocatalysis.

Diastereo- and Enantioselectivity in Michael Additions: The Michael addition of 2-substituted benzofuran-3-ones to 2-enoyl pyridines has been achieved with high stereocontrol. Using catalysts derived from L-proline (squaramide) or quinine (B1679958) (bis-squaramide), it is possible to obtain the desired products with excellent diastereomeric ratios (up to 97:3 dr) and high enantiomeric excess (up to 98% ee). The stereochemical outcome can be directed to furnish either enantiomer of the major diastereomer by selecting the appropriate catalyst.

Enantioselectivity in Alkylations: As detailed in Section 3.2.5, the phase-transfer-catalyzed alkylation of 3-arylbenzofuran-2(3H)-ones using chiral biscinchona alkaloids allows for the enantioselective synthesis of products containing an all-carbon quaternary center at C3. The catalyst creates a chiral environment that differentiates between the two faces of the planar enolate intermediate, leading to the preferential formation of one enantiomer.

These examples highlight the importance of the benzofuranone scaffold in asymmetric synthesis, where it serves as a versatile building block for the stereocontrolled construction of complex molecules.

Enantioselective Transformations and Control

The creation of a chiral quaternary center at the C3-position of the benzofuran-2-one core is a significant synthetic challenge. researchgate.net Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in reactions involving 3-substituted benzofuran-2(3H)-one derivatives. These methods often utilize chiral catalysts to control the facial selectivity of nucleophilic attack on an electrophilic partner, or on the benzofuranone moiety itself.

One prominent strategy is the asymmetric Michael addition of 3-substituted benzofuran-2(3H)-ones to electrophiles like chalcones. The use of chiral bifunctional thiourea catalysts has proven effective in synthesizing 3,3'-disubstituted benzofuran-2(3H)-one derivatives with adjacent quaternary-tertiary stereocenters in excellent enantioselectivities (up to 98% ee). researchgate.net These catalysts typically operate through a dual-activation mechanism, where the thiourea moiety activates the electrophile while a basic amine group on the catalyst deprotonates the benzofuranone nucleophile, orienting the reactants within a chiral environment.

Similarly, chiral phosphine (B1218219) catalysts have been successfully employed in the asymmetric allylic alkylation of 3-substituted benzofuran-2(3H)-ones with Morita–Baylis–Hillman (MBH) carbonates. This methodology provides access to products with adjacent quaternary and tertiary stereocenters in high yields and enantioselectivities. rsc.org Another approach involves the use of chiral biscinchona alkaloid catalysts, which have been shown to effectively catalyze the enantioselective alkylation of these substrates, yielding products with all-carbon quaternary centers at the C3-position. researchgate.net

Organocatalytic cascade reactions represent a particularly elegant method for building molecular complexity with stereocontrol. For instance, an enantioselective strategy combining a Brønsted base and an N-heterocyclic carbene (NHC) catalyst has been developed for the one-pot double cyclization of ortho-substituted cinnamaldehydes. This process, involving an enantioselective Michael addition followed by a benzoin (B196080) condensation, constructs the cyclopenta[b]benzofuran scaffold with excellent diastereo- and enantioselectivity. nih.gov Furthermore, chiral squaramide catalysts have enabled highly diastereoselective (>20:1 dr) and enantioselective (up to 99% ee) [4+2] cyclization reactions between benzofuran-derived azadienes and azlactones, producing complex benzofuran-fused N-heterocycles. acs.org

Biocatalysis offers another powerful avenue for stereocontrol. Engineered variants of myoglobin (B1173299) have been utilized as biocatalysts for the highly diastereo- and enantioselective cyclopropanation of benzofurans. This enzymatic approach yields stereochemically rich 2,3-dihydrobenzofurans with exceptional purity (>99.9% de and ee), demonstrating the potential of engineered metalloproteins in mediating complex abiotic carbene transfer reactions. rochester.edu

| Reaction Type | Catalyst/Method | Key Feature | Achieved Selectivity |

| Michael Addition | Chiral Bifunctional Thiourea | Forms adjacent quaternary-tertiary stereocenters | Up to 98% ee |

| Allylic Alkylation | Chiral Phosphine | Reacts with MBH carbonates | High ee, moderate dr |

| Alkylation | Chiral Biscinchona Alkaloid | Creates all-carbon quaternary center | Good ee (up to 83%) |

| Intramolecular Double Cyclization | Organocatalyst (Brønsted base + NHC) | One-pot cascade to form cyclopenta[b]benzofurans | Excellent dr and ee |

| [4+2] Cyclization | Chiral Squaramide | Forms benzofuran-fused N-heterocycles | >20:1 dr, up to 99% ee |

| Cyclopropanation | Engineered Myoglobin (Biocatalysis) | Carbene transfer to benzofuran | >99.9% de and ee |

Diastereoselective Control in Complex Benzofuranone Syntheses

Achieving diastereoselective control is critical when constructing molecules with multiple stereocenters, such as complex spirocyclic and fused-ring systems containing the benzofuranone core. These syntheses often rely on tandem or cycloaddition reactions where the facial selectivity is governed by steric and electronic factors of the reactants and catalysts.

A notable example is the diastereoselective synthesis of chroman-bearing spirobenzofuranone scaffolds. This has been achieved through a cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with benzofuran-2-one type olefins. nih.gov The reaction proceeds via an oxa-Michael/1,6-conjugated addition cascade, yielding intricate spiro compounds with good to excellent diastereoselectivities (up to >19:1 dr). nih.govrsc.org The choice of solvent plays a crucial role in this transformation, with oxygenated solvents like THF generally providing superior diastereoselectivity compared to more polar solvents. rsc.org This method efficiently combines two important pharmacophores, chroman and benzofuran-2-one, into a single, highly functionalized molecule. nih.gov

Electrosynthesis has also been introduced as a novel, metal-catalyst-free method for achieving high diastereoselectivity in the synthesis of spiro[benzofuran-2,2'-furan]-3-ones. nih.gov This approach offers an operationally simple and scalable route to these complex spirocyclic systems. nih.gov

Tandem reactions initiated by in situ generated pyridinium ylides have been developed for the diastereoselective synthesis of trans-2,3,6,7-tetrahydro-4(5H)-benzofuranones. These one-pot reactions involving an α-haloacetate, an aromatic aldehyde, and a cyclic 1,3-dione proceed efficiently to give the trans isomers exclusively, as confirmed by NMR spectroscopy and single-crystal X-ray analysis. thieme-connect.com

Furthermore, visible-light-induced cyclization and diastereoselective ketoesterification of cyclohexadienones have been shown to provide access to cis-6,5-fused tetrahydrobenzofuranone derivatives. figshare.comnih.gov This protocol is notable for the regioselective addition of a 2-oxo-2-phenylacetate to the least hindered side of the intermediate, leading to the observed cis selectivity. figshare.comnih.gov The efficiency of this process can be enhanced through the use of continuous flow conditions. nih.gov

| Synthetic Strategy | Reactants | Key Product Feature | Achieved Diastereoselectivity (dr) |

| Oxa-Michael/1,6-Addition Cascade | p-Quinone Methides + Benzofuranone Olefins | Chroman-spirobenzofuranone scaffold | Up to >19:1 |

| Electrosynthesis | Not specified | Spiro[benzofuran-2,2'-furan]-3-one | High diastereoselectivity |

| Pyridinium Ylide Tandem Reaction | α-Haloacetate + Aldehyde + 1,3-Dione | trans-fused Tetrahydrobenzofuranone | Exclusive formation of trans isomer |

| Visible-Light Ketoesterification | Cyclohexadienones + 2-Oxo-2-phenylacetate | cis-fused Tetrahydrobenzofuranone | cis-selective |

| Rhodium-Catalyzed Hydroacylation | Not specified | Spirobenzofuranones | High selectivity |

Structural and Spectroscopic Characterization Techniques in Benzofuranone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 3-Hydroxybenzofuran-2(3H)-one. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure can be confirmed.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons on the benzene (B151609) ring typically appear in the downfield region of approximately 7.0-8.0 ppm. The specific chemical shifts and splitting patterns are dictated by their position and coupling to adjacent protons. The proton at the C3 position, being attached to a carbon bearing both a hydroxyl group and an oxygen atom of the lactone ring, is expected to resonate at a distinct chemical shift. The hydroxyl proton itself would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the lactone ring is characteristically found far downfield, typically in the range of 170-175 ppm. The aromatic carbons resonate between approximately 110 and 150 ppm, with the carbon attached to the ring oxygen appearing at the lower field end of this range. The C3 carbon, bonded to two oxygen atoms, would also have a characteristic chemical shift.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive structural assignments. COSY spectra reveal proton-proton coupling relationships, helping to assign adjacent protons in the aromatic ring. HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for confirming the connectivity between the aromatic ring and the furanone core, and for assigning quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~173.0 |

| C3 (CH-OH) | ~5.5 - 6.0 | ~75.0 - 80.0 |

| C3a | - | ~130.0 |

| C4 | ~7.2 - 7.8 | ~125.0 |

| C5 | ~7.2 - 7.8 | ~124.0 |

| C6 | ~7.2 - 7.8 | ~130.0 |

| C7 | ~7.2 - 7.8 | ~115.0 |

| C7a | - | ~150.0 |

| 3-OH | Variable | - |

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different covalent bonds.

The IR spectrum of this compound is dominated by two key features:

O-H Stretch: A strong and broad absorption band is expected in the region of 3550-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group. The broadening is a result of intermolecular hydrogen bonding.

C=O Stretch: A very strong and sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the five-membered lactone ring is anticipated. For saturated gamma-lactones, this peak typically appears at a high frequency, around 1770-1740 cm⁻¹.

Other significant absorptions include those for the aromatic ring C=C stretching vibrations, which appear in the 1600-1450 cm⁻¹ region, and C-H stretching from the aromatic ring, typically found just above 3000 cm⁻¹. vscht.cz The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions from C-O stretching and various bending vibrations, which are unique to the molecule as a whole. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3550 - 3200 | Strong, Broad |

| Lactone Carbonyl | C=O Stretch | 1770 - 1740 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Ether | C-O Stretch | 1300 - 1000 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. For the molecular formula C₈H₆O₃, the nominal molecular weight is 150 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 150.

Common fragmentation pathways for benzofuranone structures can provide corroborating structural evidence. core.ac.uk The molecular ion may undergo fragmentation through the loss of small, stable neutral molecules. Expected fragmentation could include the loss of a carbonyl group (CO, 28 Da) or a formyl radical (CHO, 29 Da).

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition. For C₈H₆O₃, the calculated exact mass is 150.0317 Da. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass, thereby confirming the molecular formula with high confidence. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆O₃ |

| Nominal Molecular Weight | 150 u |

| Calculated Exact Mass | 150.0317 u |

| Key Fragmentation Ions (Predicted) | m/z 122 (M-CO)˙⁺, m/z 121 (M-CHO)⁺ |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, which is chiral at the C3 position, X-ray crystallography of a single enantiomer or a derivative containing a known chiral auxiliary can be used to determine its absolute configuration (R or S). This technique provides unequivocal proof of the molecule's stereochemistry.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized this compound and for separating its enantiomers.

Purity Determination: Reversed-phase HPLC (RP-HPLC) is a standard method for determining the chemical purity of a sample. sielc.com The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. A detector, typically UV-Vis, monitors the eluent. The purity is assessed by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination: Since this compound possesses a stereocenter at C3, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee) is critical in stereoselective synthesis and for pharmaceutical applications. This is achieved using chiral HPLC. nih.govmdpi.com In this technique, a chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov By integrating the peak areas for the two separated enantiomers, the ratio of the two can be calculated, allowing for a precise determination of the enantiomeric excess.

Computational Chemistry and Theoretical Studies of 3 Hydroxybenzofuran 2 3h One

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-Hydroxybenzofuran-2(3H)-one focuses on understanding its three-dimensional structure and conformational flexibility. The core benzofuranone scaffold is largely planar and rigid. researchgate.net However, the molecule possesses conformational freedom primarily through the rotation of the hydroxyl group at the 3-position.

Conformational analysis aims to identify the most stable arrangement of atoms in space, known as the global minimum energy conformation, as well as other low-energy conformers. csmres.co.uk For this compound, this involves calculating the potential energy surface as a function of the dihedral angle of the C-O-H bond. Different orientations of the hydroxyl group can lead to the formation of intramolecular hydrogen bonds, which significantly influence the molecule's stability and reactivity. Computational methods like molecular mechanics and quantum mechanics are employed to explore the conformational space and determine the relative energies of different conformers. csmres.co.uk Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other molecules, such as biological receptors or reactants.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, making it invaluable for studying reaction mechanisms. mdpi.comresearchgate.net For this compound and its derivatives, DFT calculations can elucidate the pathways of chemical transformations, such as oxidation, reduction, or cycloaddition reactions. beilstein-journals.orgpku.edu.cn

The process involves mapping the potential energy surface of a reaction, which includes identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. github.io A transition state represents the highest energy point along the minimum energy reaction pathway and is a critical factor in determining the reaction rate. github.io For instance, in the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones, DFT could be used to model the proposed hydroperoxide-mediated radical mechanism and calculate the activation energies for each step. beilstein-journals.orgrsc.org By comparing the energies of different possible pathways, chemists can predict the most likely mechanism for a given reaction.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical properties. wikipedia.org In the context of benzofuran (B130515) derivatives, QSAR studies have been successfully used to predict activities such as vasodilation and histamine (B1213489) H3 antagonism. nih.gov

A QSAR study for this compound would involve calculating a set of molecular descriptors that quantify its structural, physicochemical, and electronic features. These descriptors are then correlated with an experimentally measured property using statistical methods like multiple linear regression (MLR). wikipedia.orgnih.gov The resulting model can be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with enhanced characteristics.

Below is a table of common molecular descriptors that could be used in a QSAR study of this compound and its analogs.

| Descriptor Class | Examples | Description |

| Constitutional | Molecular Weight (MW), Number of rings | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener index, Kier & Hall connectivity indices | Numerical values derived from the graph representation of the molecule. |

| Geometric (3D) | Molecular surface area, Molecular volume | Describes the 3D size and shape of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic distribution and frontier molecular orbitals. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Relates to the molecule's solubility, polarity, and polarizability. researchgate.net |

This table is interactive. You can sort and filter the data.

Prediction of Chemical Reactivity and Selectivity Profiles

Theoretical methods, particularly DFT, are instrumental in predicting the chemical reactivity and selectivity of this compound. This is achieved by calculating a range of "conceptual DFT" descriptors that arise from how the molecule's energy changes with the number of electrons. nih.gov

Key reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. They are directly related to HOMO and LUMO energies, respectively.

Fukui Functions: These descriptors indicate which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting regioselectivity in chemical reactions. preprints.org

By calculating these indices for this compound, chemists can anticipate its behavior in various reaction conditions, for example, predicting the most likely site of electrophilic substitution on the benzene (B151609) ring or its susceptibility to nucleophilic attack at the carbonyl carbon.

Theoretical Insights into Tautomerism and Isomerization Dynamics

This compound exists in equilibrium with its keto tautomer, 2,3-benzofurandione. nih.gov This represents a classic example of keto-enol tautomerism, where the hydroxy form (enol) can interconvert to the dione (B5365651) form (keto).

Computational chemistry provides a powerful lens to study the dynamics of this equilibrium. By performing DFT calculations, researchers can determine:

Relative Stabilities: The ground-state energies of both the enol (this compound) and keto (2,3-benzofurandione) tautomers can be calculated with high accuracy. The difference in these energies reveals which tautomer is more stable and therefore predominates at equilibrium.

Isomerization Barrier: The conversion between tautomers proceeds through a transition state. Computational methods can locate this transition state structure and calculate its energy. github.io The energy difference between the stable tautomer and the transition state is the activation energy barrier for the isomerization, which determines the rate of interconversion.

Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM), as the polarity of the solvent can significantly influence tautomeric equilibria.

| Tautomer | Structure | Key Features |

| Enol Form | This compound | Contains a hydroxyl group and a C=C double bond within the five-membered ring (enol). Potentially stabilized by intramolecular hydrogen bonding. |

| Keto Form | 2,3-Benzofurandione | Contains two carbonyl (keto) groups at positions 2 and 3. |

This table provides a comparison of the two tautomeric forms.

Calculations for Specific Chemical Properties (e.g., UV-protection capabilities)

Computational methods can predict various spectroscopic properties, including those relevant to UV-protection. The UV-Vis absorption spectrum of a molecule can be calculated using Time-Dependent Density Functional Theory (TD-DFT).

This method calculates the energies required to excite an electron from an occupied molecular orbital to an unoccupied one. The results of a TD-DFT calculation provide:

Excitation Energies: The energy difference between the ground state and various excited states.

Oscillator Strengths: A measure of the probability of a given electronic transition occurring upon absorption of a photon.

From these data, a theoretical UV-Vis spectrum can be constructed, showing the wavelengths of maximum absorption (λmax). For a molecule to function as a UV protector, it must absorb strongly in the UVA (320–400 nm) and/or UVB (290–320 nm) regions of the electromagnetic spectrum. Theoretical calculations can predict whether this compound possesses strong absorptions in these ranges, guiding experimental efforts to evaluate its potential as a UV-filtering agent. While specific studies on this compound are not prevalent, the methodology is standard for related benzofuran structures. researchgate.net

Structure Activity Relationship Sar in Benzofuranone Derivatives: General Principles and Correlations

Influence of Substituents on Chemical Reactivity and Stability of the Benzofuranone Scaffold

The reactivity and stability of the benzofuranone core are significantly modulated by the electronic effects of substituents attached to the fused benzene (B151609) ring and the heterocyclic furanone ring. These effects can be broadly categorized as influencing the electron density of the system, thereby affecting its susceptibility to chemical reactions.

Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and carbonyl groups (-CHO, -COR), decrease the electron density of the aromatic system. studypug.com This reduction in electron density generally destabilizes carbocation intermediates that may form during reactions, making the scaffold less reactive towards electrophilic attack but more susceptible to nucleophilic attack, particularly at the carbonyl carbon. studypug.comstudentdoctor.net For instance, the presence of halogens, which are EWGs, near the carbonyl group at positions 4 or 5 can shift the absorbance spectra of the molecule, indicating a change in electronic properties.

Conversely, electron-donating groups (EDGs), such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the benzofuranone ring system through resonance or inductive effects. studypug.com This increased electron density enhances the stability of carbocation intermediates, thereby facilitating electrophilic substitution reactions on the benzene ring. nih.gov The captodative stabilization effect, where both an electron-donating and an electron-withdrawing group are present, can synergistically enhance the stability of radical intermediates, a principle that has been explored in dicyanomethyl radicals. acs.org The stability of the benzofuranone ring can also be influenced by the solvent polarity; for example, aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, show greater stability in less polar solvents like DMSO.

Substituents at the C-2 and C-3 positions of the furanone ring have a particularly pronounced effect. An ester group at the C-2 position has been identified as a key site for modulating the cytotoxic activity of benzofuran (B130515) compounds, a finding that highlights the importance of this position in determining the molecule's reactivity with biological targets. nih.govrsc.org The introduction of bulky or sterically hindering groups can also impact stability and reactivity by restricting access to reactive sites. nih.gov

| Substituent Type | Position on Scaffold | Effect on Reactivity | Effect on Stability | Example Groups |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Benzene Ring (e.g., C4, C5, C6, C7) | Decreases reactivity towards electrophiles; Increases reactivity towards nucleophiles at the carbonyl carbon. | Generally decreases the stability of carbocation intermediates. studentdoctor.net | -NO₂, -CN, Halogens (-F, -Cl, -Br) studypug.com |

| Electron-Donating Group (EDG) | Benzene Ring (e.g., C4, C5, C6, C7) | Increases reactivity towards electrophiles. | Increases the stability of carbocation intermediates. nih.gov | -OH, -OR, -NH₂ studypug.com |

| Ester or Heterocyclic Ring | Furanone Ring (C2) | Crucial for modulating cytotoxic activity, indicating a key interaction site. nih.govrsc.org | Can influence overall molecular stability and conformation. | -COOR, Triazole, Piperazine (B1678402) nih.gov |

| Alkyl or Amino Group | Furanone Ring (C3) | Creates a chiral center, influencing stereoselective reactions and biological interactions. royalsocietypublishing.org | The nature of the substituent affects the stability of the lactone ring. | -CH₃, -N-substituted amines royalsocietypublishing.org |

Regioselective and Stereoselective Functionalization as SAR Determinants

The precise placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups on the benzofuranone scaffold are critical determinants of its chemical properties. mdpi.com The synthesis of specific isomers can lead to vastly different chemical behaviors and activities.

Regioselectivity is crucial in reactions such as intramolecular cyclizations to form the benzofuranone ring. oregonstate.edu The outcome of such reactions can be directed by the existing substitution pattern on the aromatic precursor. For instance, in the cyclization of α-phenoxycarbonyl compounds, if both ortho positions on the phenol (B47542) ring are available, the reaction often favors the sterically less-hindered product. oregonstate.edu Modern synthetic methods, however, allow for a high degree of regiochemical control, enabling the preparation of benzofuranones with programmable substitution at any position. oregonstate.edu The functionalization of the benzofuranone core itself, for example through Friedel-Crafts type reactions, can also present challenges in regioselectivity, often yielding mixtures of products. nih.gov

Stereoselectivity is particularly important when a chiral center is present, most commonly at the C-3 position of the benzofuranone ring. royalsocietypublishing.org The introduction of a substituent at C-3 creates a stereocenter, and the resulting enantiomers or diastereomers can exhibit distinct chemical and physical properties. nih.gov For example, the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones involves the construction of an aminated chiral center at the C-3 position, which is considered an important pharmacophore. royalsocietypublishing.org The stereochemical configuration can dictate how the molecule interacts with other chiral molecules or biological systems, a principle that is fundamental in drug design. mdpi.com Studies on natural products have shown that specific stereoisomers are often responsible for the observed biological activity, underscoring the importance of stereocontrolled synthesis. mdpi.comnih.gov

Rational Design Principles for Modifying Benzofuranone Structures to Optimize Desired Chemical Properties

The rational design of benzofuranone derivatives leverages the SAR principles discussed previously to create molecules with optimized chemical properties for specific applications. This process involves the strategic modification of the benzofuranone structure.

A key principle is the targeted introduction of functional groups to modulate the electronic landscape of the molecule. For instance, to enhance a molecule's stability against oxidation, one might introduce electron-donating groups or modify existing substituents to reduce their susceptibility to oxidation. nih.gov Conversely, to increase reactivity at a specific site, EWGs can be strategically placed to enhance the electrophilicity of that site.

Another design strategy is scaffold hopping and conformational restriction. nih.gov By altering the core structure or introducing substituents that lock the molecule into a specific conformation, it is possible to fine-tune its properties. For example, creating hybrid molecules by fusing the benzofuranone scaffold with other heterocyclic rings like triazole or piperazine has been shown to be a successful strategy in medicinal chemistry. nih.gov

Furthermore, computational methods and molecular modeling play an increasingly important role in the rational design process. nih.gov These tools can predict how structural modifications will affect the electronic properties, stability, and reactivity of the molecule, allowing for a more targeted and efficient design cycle. By understanding the binding modes of existing compounds, chemists can design new derivatives with improved characteristics. nih.gov The development of novel synthetic methodologies, such as cascade reactions, provides efficient pathways to construct complex benzofuranone derivatives with precise control over substitution and stereochemistry, facilitating the exploration of chemical space and the optimization of desired properties. royalsocietypublishing.org

Advanced Applications of Benzofuranone Scaffolds in Material Science and Chemical Innovation Beyond Medicinal Focus

Precursors in Complex Organic Synthesis

The 3-hydroxybenzofuran-2(3H)-one core is a privileged structure in organic synthesis, valued for the reactivity of its lactone ring and the potential for functionalization at the C3 position. This reactivity allows it to serve as a starting point for a diverse array of complex molecular architectures.

Synthesis of Chemiluminescent and Fluorescent Dyes

Benzofuran-2(3H)-ones, also known as 2-coumaranones, are a significant class of chemiluminescent compounds, capable of emitting light through chemical reactions without the need for an external light source. mdpi.com The chemiluminescence mechanism is initiated by the deprotonation of the benzofuranone at the C3 position by a base. mdpi.com This is followed by a reaction with oxygen, often via a single-electron transfer, to form a highly unstable, high-energy 1,2-dioxetanone intermediate. mdpi.comresearchgate.net This intermediate rapidly decomposes, releasing carbon dioxide and generating an excited-state emitter, typically a deprotonated salicylamide-like structure, which then decays to its ground state by emitting visible light, often in the blue spectrum. mdpi.com

Research has focused on modifying the benzofuranone core to tune the intensity and wavelength of the emitted light. For instance, the synthesis of 3-(aminocarbonylamino)benzo[b]furan-2(3H)-one derivatives, which bear a urea (B33335) substructure, begins with 3-hydroxy-3H-benzofuran-2-ones. researchgate.net These derivatives exhibit strong, flash-like chemiluminescence upon treatment with a base, demonstrating how the core scaffold can be elaborated to create novel light-emitting molecules. researchgate.net The electrochemical luminescence (ECL) properties of coumaranone have also been investigated, further expanding the utility of this scaffold in developing luminophores for analytical applications. researchgate.net

Intermediates for Other Significant Organic Molecules

The benzofuranone scaffold is a cornerstone for the synthesis of various important organic molecules due to its capacity to undergo ring-opening, condensation, and substitution reactions.